N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
The compound N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide belongs to a class of thienopyrimidine-based acetamides characterized by a sulfur-linked acetamide moiety and a multi-substituted heterocyclic core.
- Core structure: A thieno[2,3-d]pyrimidin-4-one scaffold with methyl groups at positions 3, 5, and 4.
- Substituents: A sulfanyl-acetamide group at position 2 and an N-(5-chloro-2-methylphenyl) side chain.
This framework is shared with several analogs documented in the literature, enabling comparative analysis of structural, synthetic, and biological properties .
Properties
Molecular Formula |
C18H18ClN3O2S2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-9-5-6-12(19)7-13(9)20-14(23)8-25-18-21-16-15(17(24)22(18)4)10(2)11(3)26-16/h5-7H,8H2,1-4H3,(H,20,23) |
InChI Key |
LJMAKCDQGLTMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Aromatic substituents : Chloro, methoxy, trifluoromethyl, or fluorophenyl groups on the acetamide side chain.
- Heterocyclic modifications: Replacement of the thienopyrimidine core with chromeno-pyrimidine, benzimidazole-fused systems, or oxadiazole-thioether linkages.
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Key Observations :
Spectroscopic Characterization
1H NMR and LC-MS are critical for confirming structures.
Table 3: Spectroscopic Data of Selected Analogs
Key Observations :
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